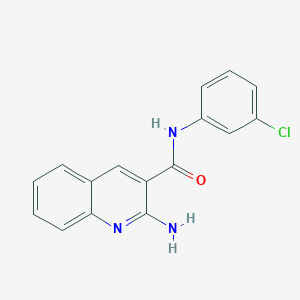

2-アミノ-N-(3-クロロフェニル)キノリン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

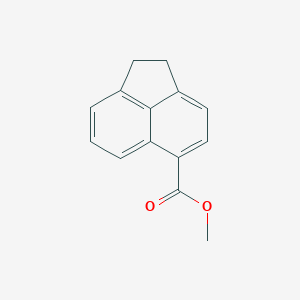

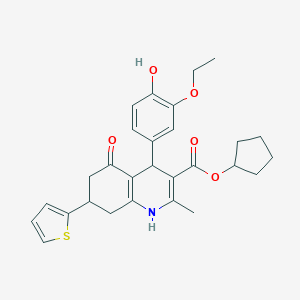

“2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” is an aromatic compound with a molecular weight of 297.74 and a molecular formula of C16H12ClN3O . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” consists of 16 carbon atoms, 12 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom . Further structural characterization may be obtained through techniques such as IR, HR-ESI-MS, 1H- and 13C-NMR spectra, and single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

“2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” has a molecular weight of 297.74 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 297.0668897 g/mol . Its Topological Polar Surface Area is 68 Ų .科学的研究の応用

- 研究者たちは、キノリン系化合物などのインドール誘導体の抗ウイルス可能性を探求してきました。たとえば:

- キノリン誘導体は、その多様な作用機序のために、がん研究で注目を集めています。

抗ウイルス活性

抗がんの可能性

要約すると、2-アミノ-N-(3-クロロフェニル)キノリン-3-カルボキサミドは、抗ウイルスおよび抗がんの用途から、抗酸化および抗炎症効果まで、さまざまな分野で有望です。 研究者たちはその可能性を探索し続けており、さらなる研究によってその完全な治療の可能性を解き放つ必要があります . 特定の分野の詳細情報をご希望の場合は、お気軽にお問い合わせください!😊

将来の方向性

The future directions for “2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” could involve further studies to elucidate its synthesis, chemical reactions, and mechanism of action. It could also be interesting to explore its potential applications in the treatment of diseases, given the promising results shown by structurally related compounds .

作用機序

Target of Action

The primary target of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is HDAC4 , a histone deacetylase . HDAC4 is part of the HDAC4/NCoR1/HDAC3 complex, which is involved in the transcriptional activation of HIF-1α and the repression of MEF-2 target genes . These genes are crucial for adaptive survival signaling in the compromised tumor microenvironment .

Mode of Action

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide acts by allosterically binding to HDAC4 . This binding prevents the formation of the HDAC4/NCoR1/HDAC3 complex, thereby disrupting HIF-1α transcriptional activation and repressing MEF-2 target genes . This disruption leads to a decrease in adaptive survival signaling in the tumor microenvironment .

Biochemical Pathways

The compound affects the HDAC4/HIF-1α/MEF-2-dependent adaptive survival signaling pathway . By inhibiting the formation of the HDAC4/NCoR1/HDAC3 complex, it disrupts the transcriptional activation of HIF-1α and the repression of MEF-2 target genes . This disruption leads to a decrease in adaptive survival signaling, which is crucial for tumor survival in a compromised microenvironment .

Pharmacokinetics

It is known that the compound is orally active

Result of Action

The result of the compound’s action is a decrease in adaptive survival signaling in the tumor microenvironment . This decrease is due to the disruption of HIF-1α transcriptional activation and the repression of MEF-2 target genes . This can lead to a decrease in tumor survival and growth .

Action Environment

The action of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is influenced by the tumor microenvironment . The compound is most effective in a compromised tumor microenvironment, where adaptive survival signaling is crucial for tumor survival

生化学分析

Biochemical Properties

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Moreover, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide has been shown to affect the expression of genes involved in inflammation, thereby reducing inflammatory responses in certain cell types . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and transcription factors, modulating their activity. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions result in changes in cellular processes, including cell cycle regulation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have revealed that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound has the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation and reduction, mediated by cytochrome P450 enzymes, while phase II reactions include conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of metabolites that are excreted via the kidneys . The interaction of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . In tissues, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is distributed based on its affinity for different tissue types, with higher concentrations observed in organs such as the liver and kidneys . These distribution patterns are crucial for understanding the compound’s therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide to these compartments . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can influence energy production and apoptosis . These subcellular localizations are essential for the compound’s overall biological activity and therapeutic potential .

特性

IUPAC Name |

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-11-5-3-6-12(9-11)19-16(21)13-8-10-4-1-2-7-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMFRTKBPBZPBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,4-dimethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B395219.png)

![6-Amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B395220.png)

![2-tert-butyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B395225.png)

![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B395227.png)

![10-benzoyl-3-(2-furyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395231.png)

![2,4,6-trimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395237.png)